![molecular formula C11H22N2O B2548620 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 917203-86-2](/img/structure/B2548620.png)
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that features a rigid structure with closely spaced nitrogen atoms. This unique configuration makes it an efficient bidentate ligand, capable of forming stable complexes with transition metals. The compound is of significant interest in various fields, including radiopharmaceuticals, due to its ability to form stable metal complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can be synthesized through the reaction of 1,5-dibromopentane with 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in the presence of a base such as triethylamine. The reaction typically occurs in chloroform, and the product is purified by crystallization and washing with water .
Industrial Production Methods
While specific industrial production methods for 1,5-Diethyl-3,7-diazabicyclo[33
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxides, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Chemistry: Used as a ligand in the formation of stable metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its ability to act as a bidentate ligand, forming stable complexes with transition metals. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in radiopharmaceuticals, the compound forms stable complexes with radioactive metals, which can then be used for imaging purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- 1,5-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and the stability of the complexes it forms. This makes it particularly useful in applications requiring stable metal complexes, such as in radiopharmaceuticals .
Eigenschaften
IUPAC Name |
1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-10-5-12-7-11(4-2,9(10)14)8-13-6-10/h9,12-14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZRXZRIFYRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1O)(CNC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
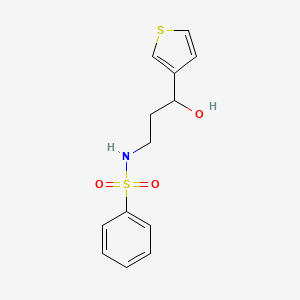
![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)
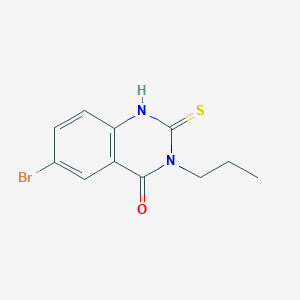
![N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)
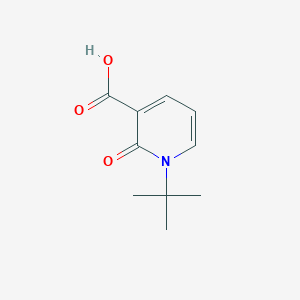
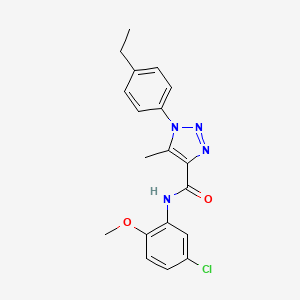
![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)
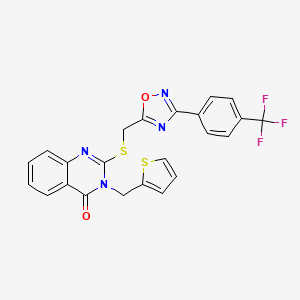
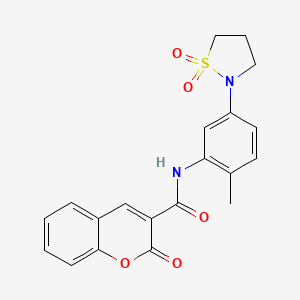
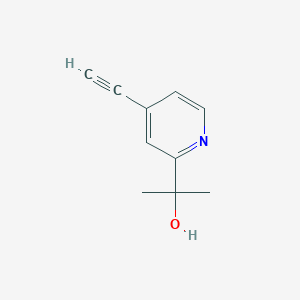
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)
![methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)
